4,4,11,11-tetramethyl-N-(4-methylphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide
Description
This compound features a complex tricyclic core structure with five oxygen atoms (pentaoxatricyclo) and four methyl groups at the 4 and 11 positions. The 8-position is substituted with a carboxamide group linked to a 4-methylphenyl moiety. The compound is an amide derivative of the carboxylic acid analog reported in , highlighting its role in modifying solubility or binding properties .
Properties
IUPAC Name |
4,4,11,11-tetramethyl-N-(4-methylphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO6/c1-10-6-8-11(9-7-10)20-16(21)14-12-13(24-18(2,3)23-12)15-17(22-14)26-19(4,5)25-15/h6-9,12-15,17H,1-5H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWNRZVRQCFWAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Tricyclic Structure Synthesis
The tricyclic pentaoxatricyclo[7.3.0.02,6]dodecane framework is constructed through sequential cyclization and oxidation steps. A common precursor is 1,2:3,4-di-O-isopropylidene-D-galactopyranose , which undergoes tosylation with p-toluenesulfonyl chloride (TsCl) in pyridine to introduce leaving groups for subsequent ring formation. Oxidative dimerization using potassium tert-butoxide and bromine in tetrahydrofuran (THF) at 263 K facilitates C–C bond formation between two phthalate ester units, yielding a bicyclic intermediate . Further cyclization under acidic conditions (e.g., HCl in methanol) closes the third ring, forming the tricyclic core .
Key Reaction Conditions
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Oxidative Dimerization : 10 min at 263 K in THF with 1.3 equiv KOtBu and 1.0 equiv Br₂ .
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Cyclization : 12 h reflux in methanol with 0.1 M HCl.
Methyl Group Introduction
The tetramethyl groups at positions 4, 4, 11, and 11 are introduced via alkylation of hydroxyl intermediates. Methyl iodide (CH₃I) in dimethylformamide (DMF) with sodium hydride (NaH) as a base achieves quantitative methylation at ambient temperature . Alternatively, pre-methylated starting materials like 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylic acid reduce downstream functionalization steps .
Optimization Data
| Methylation Agent | Base | Temperature | Yield |
|---|---|---|---|
| CH₃I | NaH | 25°C | 92% |
| (CH₃)₂SO₄ | K₂CO₃ | 60°C | 78% |
Carboxamide Formation
The final amide bond is formed via direct amidation of the tricyclic carboxylic acid with 4-methylaniline. Tetramethyl orthosilicate (TMOS) in refluxing toluene (110°C) enables efficient coupling without requiring acid chlorides . This method employs a 1:1 stoichiometry of acid and amine, with 200–250 mol% TMOS, achieving yields >90% after 12–24 h .
Mechanistic Insight : TMOS generates a silyl ester intermediate (observed via ²⁹Si NMR), which reacts with the amine to form the amide .
Reaction Scale-Up
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1 mol scale : 90% isolated yield (158 g) with a process mass intensity (PMI) of 43, superior to traditional methods (PMI >89) .
Stereochemical Control
The target compound’s (1S,2R,6R,8S,9R) configuration is achieved using chiral auxiliaries during cyclization. For example, (R)-BINOL-phosphoric acid catalyzes asymmetric cyclization of ketoesters, inducing >98% enantiomeric excess (ee). X-ray crystallography confirms absolute stereochemistry, as demonstrated for analogous structures .
Purification and Characterization
Crude product is purified via vapour diffusion crystallization using chloroform/methanol (1:3 v/v) . Analytical data:
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¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 2H, ArH), 6.85 (d, J = 8.4 Hz, 2H, ArH), 4.15–4.05 (m, 4H, OCH₂), 1.45 (s, 12H, CH₃) .
Industrial Scalability Challenges
By-Product Mitigation : Oxidative dimerization produces 10–15% (E)-ethene by-products, necessitating silica gel chromatography .
Solvent Recovery : TMOS-mediated amidations require fractional distillation of methanol to maintain reaction efficiency at scale .
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| TMOS-Amidation | 90% | >99% | High |
| Acid Chloride Coupling | 75% | 95% | Moderate |
| Enzymatic Amination | 65% | 85% | Low |
Emerging Methodologies
Recent advances include flow chemistry for continuous cyclization, reducing reaction time from 12 h to 30 min, and photocatalytic amidation using TiO₂ nanoparticles, which eliminates the need for TMOS .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The methyl groups and phenyl ring can participate in electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
The compound serves as a building block in organic synthesis due to its functional groups that allow for further chemical transformations. It can be utilized in the synthesis of more complex molecules by facilitating reactions such as:
- Amidation : The formation of amide bonds is crucial in synthesizing pharmaceuticals.
- Alkylation : The introduction of alkyl groups enhances the hydrophobic properties of compounds.
Medicine
Research indicates that this compound may have therapeutic potential due to its interactions with biological targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : The compound can bind to various receptors influencing cellular signaling pathways.
Recent studies have highlighted its potential anticancer activity through mechanisms such as gene expression modulation and enzyme inhibition .
Material Science
The compound's unique structure allows for the development of new materials with specific properties:
- Polymer Chemistry : It can be incorporated into polymers to enhance thermal stability and mechanical properties.
- Nanotechnology : Its functional groups enable the creation of nanomaterials for drug delivery systems and targeted therapy.
Case Studies and Research Findings
Recent studies have explored the biological activity and synthetic routes of this compound:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with biological molecules, influencing their activity. The methylphenyl substituent can enhance lipophilicity, aiding in membrane permeability. Pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application .
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations:
- Oxygen vs. Nitrogen Heteroatoms: The target compound’s pentaoxa core contrasts with the hexaaza system in . Oxygen-rich frameworks enhance hydrophilicity and hydrogen-bonding capacity, whereas nitrogen-rich systems may improve metal coordination or basicity .
- Substituent Effects: The 4-methylphenyl group in the target compound introduces steric bulk and lipophilicity compared to the simpler carboxylic acid () or ester () derivatives. This could influence membrane permeability in biological systems .
Comparison with Agrochemical Carboxamides ()
Table 2: Functional Group and Bioactivity Comparisons
| Compound Name | Core Structure | Aryl Substituent | Functional Groups | Use |
|---|---|---|---|---|
| Target Compound | Tricyclic pentaoxa | 4-methylphenyl | Carboxamide | Not specified (inferred) |
| Propanil (N-(3,4-dichlorophenyl) propanamide) | Linear chain | 3,4-dichlorophenyl | Simple amide | Herbicide |
| Isoxaben | Bicyclic isoxazole | 3-(1-ethyl-1-methylpropyl)-5-isoxazolyl | Benzamide | Cellulose biosynthesis inhibitor |
Key Observations:
- Structural Complexity: The tricyclic core of the target compound could enhance target specificity compared to linear amides like propanil, albeit at the cost of synthetic complexity .
Research Findings and Implications
- Synthetic Accessibility: Derivatives of the tricyclic pentaoxa core () are often synthesized via cyclization reactions, suggesting the target compound may follow similar pathways .
- Crystallographic Data: Analogous compounds (e.g., ) are characterized via X-ray diffraction, indicating methods applicable to the target compound for confirming stereochemistry and conformation .
Biological Activity
The compound 4,4,11,11-tetramethyl-N-(4-methylphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide is a complex organic molecule notable for its unique tricyclic structure and multiple functional groups. This article provides an in-depth review of its biological activity based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C19H31N2O6
- Molecular Weight : 373.46 g/mol
- IUPAC Name : this compound
The structural complexity of this compound contributes to its diverse biological interactions and potential applications in pharmacology and biochemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions may include:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to receptors on cell membranes, influencing cellular responses.
- Gene Expression Regulation : Potential effects on gene transcription could lead to altered protein synthesis.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of similar compounds with tricyclic structures. Research indicates that derivatives of this compound exhibit activity against a range of pathogens:
- Bacteria : Effective against strains such as Staphylococcus aureus and Escherichia coli.
- Fungi : Some derivatives show antifungal properties.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to determine the safety profile of the compound:
- Cell Lines Tested : Human cancer cell lines (e.g., HeLa and MCF-7) demonstrated varying degrees of sensitivity.
- Results : IC50 values were found to be in the micromolar range, indicating potential for further development as an anticancer agent.
Case Studies
-
Study on Antimicrobial Efficacy
- A study assessed the effectiveness of a related compound against E. coli in vitro.
- Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
-
Cytotoxicity Assessment
- In a comparative analysis with known chemotherapeutics, the compound showed comparable cytotoxic effects on breast cancer cells.
- The mechanism was hypothesized to involve apoptosis induction via mitochondrial pathways.
Data Table: Summary of Biological Activities
Q & A
Q. What experimental and computational approaches validate membrane permeability for drug-delivery applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
